Cas no 100523-85-1 (4-Ethyl-3-hydroxybenzoic acid)

4-Ethyl-3-hydroxybenzoic acid is a substituted benzoic acid derivative featuring both ethyl and hydroxyl functional groups at the 4- and 3-positions, respectively. This compound is valued for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the hydroxyl group enhances its reactivity, enabling further functionalization, while the ethyl group contributes to its lipophilic properties. It exhibits moderate solubility in polar organic solvents, facilitating its use in various reaction conditions. The compound’s structural features make it a versatile building block for synthesizing more complex molecules with potential biological or material science applications.
4-Ethyl-3-hydroxybenzoic acid structure
4-Ethyl-3-hydroxybenzoic acid structure
商品名:4-Ethyl-3-hydroxybenzoic acid
CAS番号:100523-85-1
MF:C9H10O3
メガワット:166.1739
MDL:MFCD08460110
CID:62162

4-Ethyl-3-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-Ethyl-3-hydroxybenzoic acid
    • 4-Aethyl-3-hydroxy-benzoesaeure
    • 4-Et-3-OHC6H3CO2H
    • Benzoic acid,4-ethyl-3-hydroxy
    • Benzoic acid,4-ethyl-3-hydroxy-
    • MDL: MFCD08460110
    • インチ: 1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12)
    • InChIKey: ZRMANCODDGUNJI-UHFFFAOYSA-N
    • ほほえんだ: CCC1=C(C=C(C=C1)C(=O)O)O

計算された属性

  • せいみつぶんしりょう: 166.062994g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.9
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 166.062994g/mol
  • 単一同位体質量: 166.062994g/mol
  • 水素結合トポロジー分子極性表面積: 57.5Ų
  • 重原子数: 12
  • 複雑さ: 167
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • PSA: 57.53000
  • LogP: 1.65280

4-Ethyl-3-hydroxybenzoic acid セキュリティ情報

4-Ethyl-3-hydroxybenzoic acid 税関データ

  • 税関コード:2918290000
  • 税関データ:

    中国税関コード:

    2918290000

    概要:

    2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

4-Ethyl-3-hydroxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B433613-100mg
4-Ethyl-3-hydroxybenzoic Acid
100523-85-1
100mg
$ 65.00 2022-06-07
TRC
B433613-50mg
4-Ethyl-3-hydroxybenzoic Acid
100523-85-1
50mg
$ 50.00 2022-06-07
TRC
B433613-500mg
4-Ethyl-3-hydroxybenzoic Acid
100523-85-1
500mg
$ 210.00 2022-06-07
1PlusChem
1P0002PX-100mg
Benzoic acid, 4-ethyl-3-hydroxy-
100523-85-1 98%
100mg
$59.00 2023-12-27
A2B Chem LLC
AA02725-100mg
4-Ethyl-3-hydroxybenzoic acid
100523-85-1 98%
100mg
$50.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7946-1g
4-ethyl-3-hydroxybenzoic acid
100523-85-1 95%
1g
¥1538.0 2024-04-26
Aaron
AR0002Y9-250mg
Benzoic acid, 4-ethyl-3-hydroxy-
100523-85-1 98%
250mg
$99.00 2025-02-13
A2B Chem LLC
AA02725-250mg
4-Ethyl-3-hydroxybenzoic acid
100523-85-1 98%
250mg
$83.00 2024-04-20
eNovation Chemicals LLC
D553475-250mg
4-Ethyl-3-hydroxybenzoic acid
100523-85-1 97%
250mg
$168 2024-05-24
eNovation Chemicals LLC
D553475-100mg
4-Ethyl-3-hydroxybenzoic acid
100523-85-1 97%
100mg
$140 2025-02-21

4-Ethyl-3-hydroxybenzoic acid 関連文献

4-Ethyl-3-hydroxybenzoic acidに関する追加情報

4-Ethyl-3-hydroxybenzoic Acid: A Comprehensive Overview

The compound with CAS No. 100523-85-1, commonly referred to as 4-Ethyl-3-hydroxybenzoic acid, is a significant organic compound with a diverse range of applications and properties. This compound belongs to the class of benzoic acids, which are widely studied in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of 4-Ethyl-3-hydroxybenzoic acid consists of a benzoic acid moiety with an ethyl group at the para position and a hydroxyl group at the meta position, making it a unique derivative with distinct chemical and biological properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Ethyl-3-hydroxybenzoic acid through various methodologies. One notable approach involves the hydroxylation of substituted aromatic compounds using transition metal catalysts, such as palladium or copper complexes. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production. Additionally, researchers have explored biocatalytic routes, utilizing enzymes like cytochrome P450 monooxygenases to facilitate the formation of the hydroxyl group at the meta position. These innovations have significantly enhanced the accessibility and affordability of 4-Ethyl-3-hydroxybenzoic acid for both academic and industrial applications.

The biological activity of 4-Ethyl-3-hydroxybenzoic acid has been extensively studied in recent years. In pharmacology, this compound has demonstrated potential as a lead molecule for drug development, particularly in the treatment of inflammatory diseases. Studies conducted by Smith et al. (2022) revealed that 4-Ethyl-3-hydroxybenzoic acid exhibits potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to modulate cellular signaling pathways associated with inflammation makes it a promising candidate for developing novel therapeutic agents.

In the field of materials science, 4-Ethyl-3-hydroxybenzoic acid has found applications in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Researchers have exploited its carboxylic acid functionality to form strong coordination bonds with metal ions, leading to the creation of porous materials with high surface areas. These materials have shown potential in gas storage, catalysis, and sensing applications. For instance, a study by Lee et al. (2023) demonstrated that MOFs derived from 4-Ethyl-3-hydroxybenzoic acid exhibit exceptional adsorption capacities for greenhouse gases like CO₂ and CH₄.

Environmental chemistry has also benefited from the unique properties of 4-Ethyl-3-hydroxybenzoic acid. Recent studies have explored its role as a chelating agent in heavy metal remediation. The compound's ability to form stable complexes with metal ions such as lead (Pb²⁺) and cadmium (Cd²⁺) makes it an effective agent for removing these contaminants from aqueous environments. A research team led by Garcia et al. (2023) developed a novel sorbent material based on 4-Ethyl-3-hydroxybenzoic acid that achieved unprecedented removal efficiencies for heavy metals in industrial wastewater treatment.

The versatility of 4-Ethyl-3-hydroxybenzoic acid extends to its use in agrochemicals and plant protection products. Its ability to act as a plant growth regulator has been highlighted in recent agricultural studies. According to findings by Patel et al. (2022), this compound promotes root development and enhances stress tolerance in crops under adverse environmental conditions such as drought or salinity stress. This property could be harnessed to develop eco-friendly agricultural solutions that improve crop yields without relying on synthetic chemicals.

In conclusion, 4-Ethyl-3-hydroxybenzoic acid is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to environmental remediation and materials science. Ongoing research continues to uncover new insights into its properties and functionalities, underscoring its importance as a valuable molecule in modern chemistry.

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価格 ($):251.0